molecular formula CHF3S B074822 Trifluoromethanethiol CAS No. 1493-15-8

Trifluoromethanethiol

Cat. No.: B074822
CAS No.: 1493-15-8
M. Wt: 102.08 g/mol
InChI Key: MFLLMKMFWIUACU-UHFFFAOYSA-N
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Description

Trifluoromethanethiol is an organosulfur compound with the chemical formula CHF₃S. It is characterized by the presence of a trifluoromethyl group (CF₃) attached to a thiol group (SH). This compound is known for its strong odor and is used in various chemical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trifluoromethanethiol can be synthesized through several methods. One common approach involves the reaction of trifluoromethyl iodide (CF₃I) with hydrogen sulfide (H₂S) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds as follows:

CF3I+H2SCF3SH+HI\text{CF}_3\text{I} + \text{H}_2\text{S} \rightarrow \text{CF}_3\text{SH} + \text{HI} CF3​I+H2​S→CF3​SH+HI

Industrial Production Methods: Industrial production of this compound typically involves the use of specialized equipment to handle the toxic and corrosive reagents. The process requires careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Trifluoromethanethiol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form trifluoromethanesulfonic acid (CF₃SO₃H) using strong oxidizing agents such as hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, where the hydrogen atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Trifluoromethanesulfonic acid (CF₃SO₃H).

    Substitution: Various trifluoromethylthio derivatives depending on the substituent used.

Scientific Research Applications

Trifluoromethanethiol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organofluorine compounds.

    Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition.

    Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of drugs with improved metabolic stability.

    Industry: It is used in the production of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of trifluoromethanethiol involves its interaction with various molecular targets. The trifluoromethyl group (CF₃) enhances the lipophilicity and metabolic stability of the compound, allowing it to interact with biological membranes and enzymes. The thiol group (SH) can form covalent bonds with protein thiols, leading to enzyme inhibition or activation.

Comparison with Similar Compounds

Trifluoromethanethiol can be compared with other similar compounds such as:

    Methanethiol (CH₃SH): Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    Trifluoromethanesulfonic acid (CF₃SO₃H): An oxidized form of this compound with strong acidic properties.

    Trifluoromethyl iodide (CF₃I): A precursor in the synthesis of this compound.

Uniqueness: The presence of the trifluoromethyl group (CF₃) in this compound imparts unique properties such as increased lipophilicity and metabolic stability, making it valuable in various chemical and biological applications.

Properties

IUPAC Name

trifluoromethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHF3S/c2-1(3,4)5/h5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFLLMKMFWIUACU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CHF3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60164218
Record name Trifluoromethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1493-15-8
Record name Methanethiol, trifluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1493-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trifluoromethanethiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001493158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trifluoromethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Trifluoromethanethiol
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Trifluoromethanethiol
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Trifluoromethanethiol

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